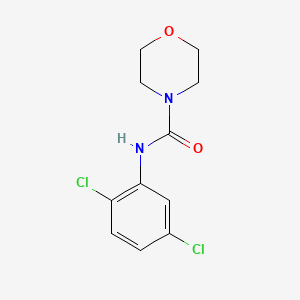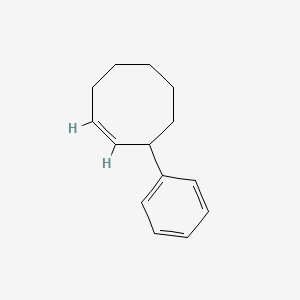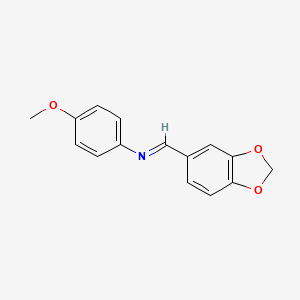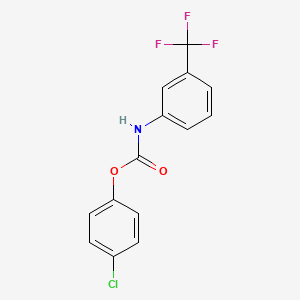![molecular formula C17H11N3O B11954435 2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)
2-[(2-Benzoylanilino)methylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Benzoylanilino)methylene]malononitrile is an organic compound with the molecular formula C17H11N3O It is known for its unique structure, which includes a benzoylanilino group attached to a methylene malononitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzoylanilino)methylene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde with malononitrile in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like Ti-Al-Mg hydrotalcite. The reaction is performed at a temperature of around 60°C, and the process is considered green and efficient .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of solid catalysts and eco-friendly processes is emphasized to ensure sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Benzoylanilino)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can participate in substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-[(2-Benzoylanilino)methylene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the production of specialty chemicals, pharmaceuticals, and materials science
Mécanisme D'action
The mechanism of action of 2-[(2-Benzoylanilino)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[(2-Benzoylanilino)methylene]malononitrile include:
- 2-[(4-Ethoxyanilino)methylene]malononitrile
- 2-[(2,4-Dimethylanilino)methylene]malononitrile
- 2-[(2,3-Dichloroanilino)methylene]malononitrile
- 2-[(3,4-Dichloroanilino)methylene]malononitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific benzoylanilino group, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C17H11N3O |
|---|---|
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
2-[(2-benzoylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H11N3O/c18-10-13(11-19)12-20-16-9-5-4-8-15(16)17(21)14-6-2-1-3-7-14/h1-9,12,20H |
Clé InChI |
GCOWZZZYTAOAOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)





![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)

![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)





